molecular formula C14H16O2S B7976332 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol

Cat. No.: B7976332
M. Wt: 248.34 g/mol
InChI Key: HICNDVIUQWGTGH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol is a chiral secondary alcohol featuring a 3-thienyl (thiophene) group linked to a substituted methoxyphenyl moiety. The compound’s structure combines aromatic methoxy and methyl groups with a sulfur-containing heterocyclic ring, which confers unique electronic and steric properties. Potential applications include medicinal chemistry, given the relevance of thienyl groups in bioactive molecules (e.g., TLR4 agonists) .

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-9-6-12(7-10(2)14(9)16-3)13(15)11-4-5-17-8-11/h4-8,13,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICNDVIUQWGTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with a thienyl Grignard reagent. The reaction proceeds under anhydrous conditions, often in the presence of a catalyst such as copper(I) iodide, to yield the desired product after subsequent hydrolysis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)ketone.

    Reduction: 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate a variety of chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can undergo reduction to yield various alcohols.
  • Substitution Reactions : The thienyl group allows for nucleophilic substitution reactions, enhancing its utility in creating diverse derivatives.

The compound has been investigated for its potential biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, reducing pro-inflammatory cytokine production.
  • Anticancer Potential : In vitro assays have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that compounds similar to 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol exhibited significant inhibition of cyclooxygenase (COX) enzymes. This inhibition is crucial as COX enzymes are key mediators in the inflammatory response.

Case Study 2: Anticancer Screening

In vitro assays revealed that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. Notably, the most active derivatives had IC50 values in the low micromolar range, indicating considerable potential for further development in cancer treatment.

Case Study 3: Mechanistic Studies

Research has focused on elucidating the binding interactions between this compound and its biological targets using molecular docking studies. These studies have identified critical binding sites that could be exploited for drug design.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol

  • Structural Difference: The 2-thienyl isomer positions sulfur adjacent to the methanol-bearing carbon, altering electronic conjugation and steric interactions compared to the 3-thienyl isomer.
  • Reactivity and Selectivity : In phosphonate-directed catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., compound 5n ) exhibit higher enantioselectivity (97:3 er) than 3-thienyl analogs (88:12 er) due to differences in sulfur’s spatial orientation relative to the reaction site .
  • Synthetic Accessibility : Both isomers likely share similar synthetic routes, but the 2-thienyl variant may face challenges in regioselective functionalization due to sulfur’s proximity to reactive sites.

C-8 Aryl-Substituted TLR4 Agonists

  • 3-Thienyl vs. Furyl/Pyridyl Analogs : In C-8-substituted TLR4 agonists, 3-thienyl (8t ), 3-furyl (8r ), and 2-furyl (8s ) derivatives exhibit potent activity, whereas pyridyl analogs (8p-q ) are inactive or toxic. The sulfur atom in the thienyl group enhances lipophilicity and binding interactions compared to oxygen in furyl analogs .
  • Bioactivity Implications : The target compound’s 3-thienyl group may confer similar advantages in drug design, though activity depends on the broader pharmacophore context.

Phosphonate-Directed Hydroboration Substrates

  • Regioselectivity : Thienyl derivatives undergo β-boration with high regioselectivity, but enantioselectivity varies with substitution. For example, 2-thienyl boronic esters achieve >95% er, while 3-thienyl analogs yield ~88% er, highlighting the impact of sulfur positioning on stereochemical outcomes .

Methoxy-Substituted Benzyl Alcohols

  • Acidity and Solubility: The 4-methoxy-3,5-dimethylphenyl group in the target compound likely reduces acidity compared to simpler benzyl alcohols (e.g., 4-hydroxy-3-methoxybenzyl alcohol) due to electron-donating methyl and methoxy groups. Ethanol addition in aqueous solutions may further modulate solubility, as seen in related systems .

Data Table: Key Comparative Properties

Compound/Feature 3-Thienyl Target Compound 2-Thienyl Isomer C-8 3-Furyl TLR4 Agonist Phosphonate 3-Thienyl Boronic Ester
Aromatic Substituent 3-Thienyl 2-Thienyl 3-Furyl 3-Thienyl
Enantioselectivity (er) Not reported 97:3 N/A 88:12
Biological Activity Potential TLR4 activity Not reported Potent TLR4 agonist N/A
Synthetic Challenge Regioselective coupling Sulfur proximity Heterocycle stability Stereochemical control
Solubility Moderate (methanol/water) Similar High (polar solvents) Low (non-polar solvents)

Research Findings and Implications

  • Stereochemical Sensitivity : The 3-thienyl group’s position introduces steric and electronic nuances that affect enantioselectivity in catalytic reactions, necessitating tailored chiral ligands or conditions for asymmetric synthesis .
  • Biological Relevance: Thienyl moieties enhance bioactivity in TLR4 agonists, suggesting the target compound could be explored in immunomodulatory drug discovery .
  • Solubility Optimization : Methoxy and methyl groups improve lipid solubility but may require formulation adjustments for in vivo applications .

Biological Activity

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methanol group attached to a thienyl ring and a dimethyl-substituted methoxyphenyl moiety. Its structural formula can be represented as follows:

C13H14O2S\text{C}_{13}\text{H}_{14}\text{O}_2\text{S}

This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies have shown that it may suppress the production of prostaglandins, thereby exerting anti-inflammatory effects .
  • Antioxidant Activity : The presence of methoxy and thienyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
  • Cytotoxic Effects : Research indicates that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

In Vitro Studies

Recent studies have assessed the biological activity of 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol using various in vitro models:

  • Anti-inflammatory Activity : In a study evaluating COX inhibition, the compound demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes. The IC50 values were recorded at approximately 26 μM for COX-1 and 31 μM for COX-2, indicating moderate potency .
  • Antioxidant Potential : The antioxidant activity was quantified using DPPH and ABTS assays, revealing an effective concentration that significantly reduced oxidative stress markers in cultured cells .
  • Cytotoxicity Assessment : The compound was tested on several cancer cell lines, including prostate (DU-145), lung (HCC95), and breast (MDA-MB-231) cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 24 μM to 49 μM across different cell lines .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResultIC50 Value (μM)
COX-1 InhibitionEnzyme assaySignificant inhibition26
COX-2 InhibitionEnzyme assaySignificant inhibition31
Antioxidant ActivityDPPH/ABTS assaysEffective scavengingN/A
Cytotoxicity (DU-145)MTT assayDose-dependent viability loss49
Cytotoxicity (HCC95)MTT assayDose-dependent viability loss45
Cytotoxicity (MDA-MB-231)MTT assayDose-dependent viability loss38

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol:

  • Anti-inflammatory Applications : A study found that derivatives with similar structures exhibited enhanced anti-inflammatory effects when used in combination with traditional NSAIDs, suggesting a synergistic effect that could improve treatment outcomes for chronic inflammatory diseases .
  • Cancer Treatment : Another research effort demonstrated that compounds featuring thienyl groups could enhance apoptosis in cancer cells when used alongside chemotherapeutic agents. This suggests that 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol may also play a role in combination therapies .

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